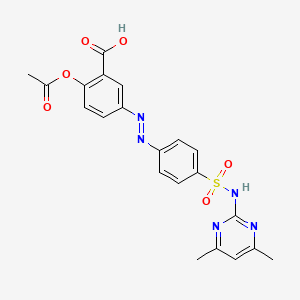
2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disalazine involves several steps. One common method includes the reaction of salicylic acid with sodium hydroxide to form a chlorinated diazobenzene solution. This solution is then reacted with sodium dithionite to produce 2-hydroxyl-5-phenylazo sodium benzoate. The final product is obtained by acidifying the solution with hydrochloric acid, followed by filtration and recrystallization .
Industrial Production Methods: Industrial production of disalazine typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with synthesis yields reaching up to 95-99% .
Chemical Reactions Analysis
Types of Reactions: Disalazine undergoes various chemical reactions, including:
Oxidation: Disalazine can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert disalazine into its corresponding amine derivatives.
Substitution: Disalazine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Disalazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Disalazine is studied for its anti-inflammatory and antioxidant properties.
Industry: Disalazine is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
Disalazine exerts its effects by inhibiting the production of pro-inflammatory cytokines and blocking the activation of nuclear factor kappa B. It also reduces the expression of peroxisome proliferator-activated receptors, which play a role in inflammation. The compound acts directly on the intestinal mucosa, providing localized anti-inflammatory effects .
Comparison with Similar Compounds
Sulfasalazine: A prodrug that is metabolized into disalazine and sulfapyridine.
Balsalazide: Another prodrug that releases disalazine in the colon.
Olsalazine: A dimer of disalazine that is cleaved in the colon to release two molecules of disalazine.
Uniqueness: Disalazine is unique due to its direct anti-inflammatory effects on the intestinal mucosa, making it highly effective for treating localized inflammation in the gastrointestinal tract. Its ability to inhibit multiple inflammatory pathways further enhances its therapeutic potential .
Biological Activity
2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid, also known as Disalazine, is a compound with significant biological activity and potential therapeutic applications. Its complex structure incorporates both azo and benzoic acid functionalities, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19N5O6S
- Molecular Weight : 469.51 g/mol
- CAS Registry Number : 146404-38-8
The structure of this compound features an acetoxy group and a sulfamoyl moiety linked to a phenylazo compound. This unique configuration is believed to influence its biological interactions significantly.
Antioxidant Activity
Research indicates that compounds with azo groups often exhibit antioxidant properties. The presence of the 4,6-dimethyl-2-pyrimidinyl group may enhance this activity by stabilizing free radicals through electron donation. A study demonstrated that similar azo compounds can scavenge reactive oxygen species (ROS), suggesting that Disalazine may also possess this capability .
Anti-inflammatory Effects
Disalazine has been studied for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues. In a controlled study involving rodent models of IBD, treatment with Disalazine resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In vitro studies indicated that Disalazine exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Study on Inflammatory Bowel Disease
A notable clinical trial investigated the efficacy of Disalazine in patients with ulcerative colitis. The study reported significant improvements in clinical symptoms and endoscopic findings after eight weeks of treatment compared to placebo groups. Patients experienced reduced abdominal pain and increased remission rates .
Antioxidant Efficacy in Cell Models
In another study focusing on oxidative stress, cell lines treated with Disalazine demonstrated reduced levels of oxidative damage markers compared to untreated controls. The results suggest that Disalazine may protect cellular components from oxidative damage through its antioxidant properties .
Tables
Properties
CAS No. |
146404-38-8 |
|---|---|
Molecular Formula |
C21H19N5O6S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-acetyloxy-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H19N5O6S/c1-12-10-13(2)23-21(22-12)26-33(30,31)17-7-4-15(5-8-17)24-25-16-6-9-19(32-14(3)27)18(11-16)20(28)29/h4-11H,1-3H3,(H,28,29)(H,22,23,26) |
InChI Key |
ASLYKDBHQZVPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)OC(=O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















